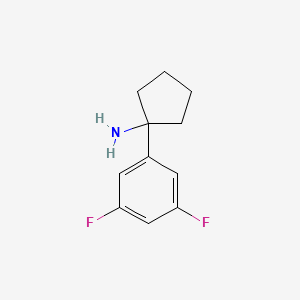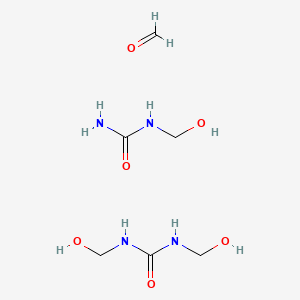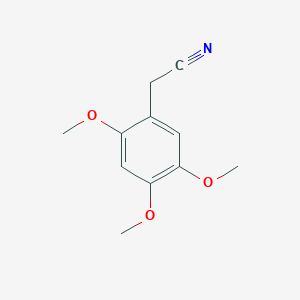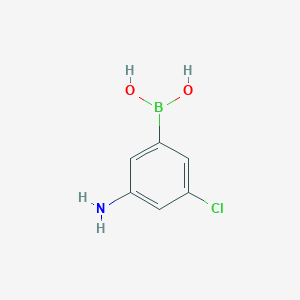
(3-Amino-5-chlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-chlorophenyl)boronic acid is an organoboron compound characterized by the presence of an amino group at the third position and a chlorine atom at the fifth position on the phenyl ring, along with a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-amino-5-chloroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
Bases: such as potassium carbonate or sodium hydroxide.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted phenyl derivatives: from nucleophilic substitution.
Scientific Research Applications
(3-Amino-5-chlorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Amino-5-chlorophenyl)boronic acid in various reactions involves the formation of transient intermediates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl product. The amino and chloro groups can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
- 3-Chlorophenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Aminophenylboronic acid
Comparison: (3-Amino-5-chlorophenyl)boronic acid is unique due to the presence of both amino and chloro substituents on the phenyl ring. This dual functionality allows for a broader range of chemical transformations and applications compared to compounds with only one substituent. The combination of these groups can also enhance the compound’s reactivity and selectivity in certain reactions.
Properties
CAS No. |
1186403-18-8 |
|---|---|
Molecular Formula |
C6H7BClNO2 |
Molecular Weight |
171.39 g/mol |
IUPAC Name |
(3-amino-5-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 |
InChI Key |
OXPDYMVDZZYPJS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11726815.png)
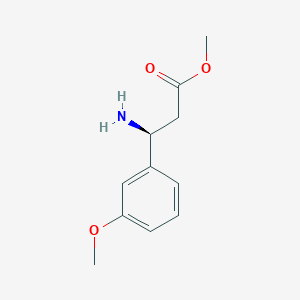
![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
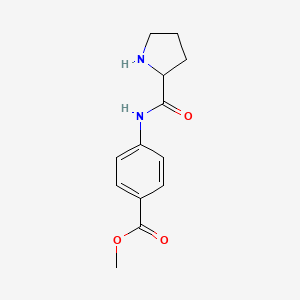
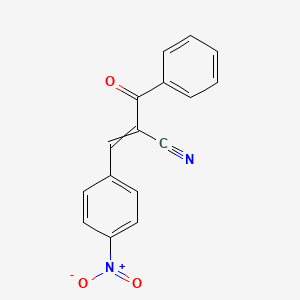
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)
